molecular formula C26H43NO2 B571613 (S)-alpha-Methylbenzyl Ricinoleamide CAS No. 1246776-22-6

(S)-alpha-Methylbenzyl Ricinoleamide

Cat. No. B571613
M. Wt: 401.635
InChI Key: SIPLDWKCFLEICO-UPGFSEOHSA-N
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Description

“(S)-alpha-Methylbenzyl Ricinoleamide” is a fatty acid amide . It has been shown to exhibit antiproliferative activity . The molecular weight of this compound is 401.63 and its formula is C26H43NO2 .


Molecular Structure Analysis

The SMILES representation of “(S)-alpha-Methylbenzyl Ricinoleamide” is CCCCCC@@HC/C=C\CCCCCCCC(NC@HC)=O . This representation provides a text-based way to describe the structure of the compound.

Scientific Research Applications

Antiviral Research

(S)-alpha-Methylbenzyl ricinoleamide analogs, specifically alpha-methylbenzyl thioureas, have shown significant biological activity against varicella-zoster virus, representing a novel class of potent and selective nonnucleoside inhibitors (Di Grandi et al., 2004).

Enantiomeric Composition Analysis

The determination of the enantiomeric composition of samples like N,N'-bis-(alpha-methylbenzyl) sulfamide using spectral data and chemometric modeling is a significant application in analytical chemistry (Fakayode et al., 2006).

Photocatalysis in Biodiesel Production

In the field of renewable energy, derivatives of alpha-methylbenzyl have been utilized in photocatalysis for the conversion of vegetable oils, such as castor oil, into biodiesel components, highlighting the importance of these compounds in sustainable energy solutions (Bhansali et al., 2021).

Chiral Analysis Using Vibrational Circular Dichroism

Chiral alpha-methylbenzyl amine derivatives, including (S)-alpha-Methylbenzyl Ricinoleamide, have been investigated using vibrational circular dichroism (VCD) spectroscopy, which is crucial in determining absolute configurations and conformational preferences in chiral molecules (Merten et al., 2010).

Synthesis and Crystal Structures in Chemistry

The compound has been involved in the synthesis of complex molecules like 2,6-bis[(N-α-methylbenzyl)imino]phenylpalladium bromide, contributing to the understanding of molecular structures and reactions in inorganic chemistry (Fossey et al., 2007).

Novel Synthesis Techniques in Organic Chemistry

(S)-alpha-Methylbenzyl ricinoleamide has been part of novel synthesis methods for producing functionalized oxazolidinones, demonstrating the compound's versatility and importance in advancing organic synthesis methodologies (Park et al., 2003).

properties

IUPAC Name

(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO2/c1-3-4-5-15-20-25(28)21-16-10-8-6-7-9-11-17-22-26(29)27-23(2)24-18-13-12-14-19-24/h10,12-14,16,18-19,23,25,28H,3-9,11,15,17,20-22H2,1-2H3,(H,27,29)/b16-10-/t23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPLDWKCFLEICO-UPGFSEOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N[C@@H](C)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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